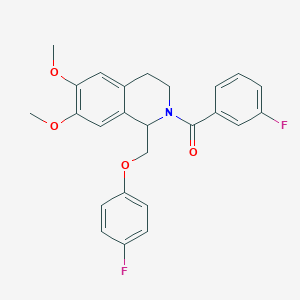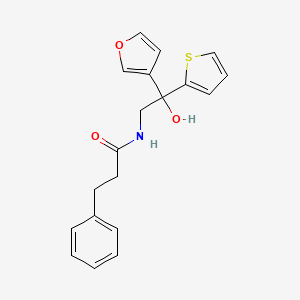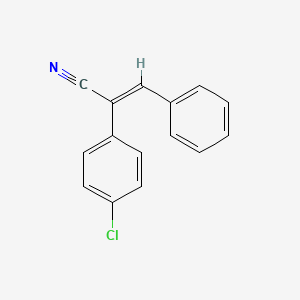
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide, also known as NNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. NNA is a nitric oxide (NO) donor, which means that it releases NO when it comes into contact with biological tissues. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Wirkmechanismus
The mechanism of action of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide involves the release of NO when it comes into contact with biological tissues. NO activates the enzyme guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which regulates various cellular processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide are primarily related to its ability to release NO. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to induce vasodilation, which can improve blood flow and reduce blood pressure. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has also been shown to enhance neurotransmission by increasing the release of neurotransmitters such as dopamine and acetylcholine. In addition, 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide is its high potency and selectivity as a NO donor. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to have a stronger and longer-lasting effect on blood vessels compared to other NO donors, making it a promising candidate for the treatment of cardiovascular diseases. However, one of the limitations of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide. One area of research is the development of more efficient synthesis methods to increase the yield of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide to improve its efficacy as a therapeutic agent. Furthermore, the use of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide in combination with other drugs or therapies should be investigated to enhance its therapeutic potential. Finally, the safety and toxicity of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide should be thoroughly evaluated to ensure its clinical applicability.
Synthesemethoden
The synthesis of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide involves the reaction between 1-nitroso-2-naphthol and 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid. This reaction produces N-(1-nitro-2-naphthyl)-4-nitroaniline, which is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to yield 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide. The overall yield of this synthesis method is 22%.
Wissenschaftliche Forschungsanwendungen
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been studied extensively for its potential applications in the field of medicine. One of the main areas of research is its use as a NO donor in the treatment of cardiovascular diseases. NO is known to relax blood vessels, which can improve blood flow and reduce blood pressure. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to have a stronger and longer-lasting effect on blood vessels compared to other NO donors, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Another area of research is the use of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide in the treatment of cancer. NO has been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7O6/c21-18(22)11-5-1-9(2-6-11)14-16-13(20(25)26)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14H/b16-13-,17-15? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQSNHGUOUEVPP-OVIREHMNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(/N=NC2=CC=C(C=C2)[N+](=O)[O-])\[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

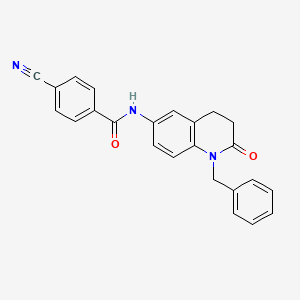
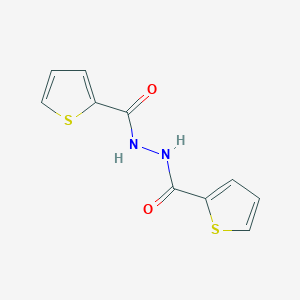

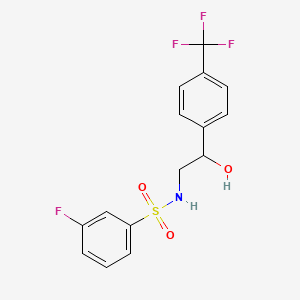
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B2911172.png)
![3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2911173.png)
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911176.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2911178.png)
![2-(4-Fluorophenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2911180.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)
